1-[3-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one
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Overview
Description
1-[3-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a pyridazine ring fused with a pyridine ring, making it a unique structure with potential pharmacological applications. The presence of a dimethylamino group and a prop-2-en-1-one moiety further enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridazine and pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[3-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its unique chemical structure .
Comparison with Similar Compounds
Similar Compounds
Pyridazin-3(2H)-ones: Known for their diverse pharmacological activities, including antihypertensive and anti-inflammatory effects.
Indole Derivatives: Exhibit a wide range of biological activities, such as antiviral and anticancer properties.
Uniqueness
1-[3-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one stands out due to its fused pyridazine-pyridine structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-[3-(dimethylamino)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-4-12(17)16-6-5-10-9(8-16)7-11(14-13-10)15(2)3/h4,7H,1,5-6,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKICDSNIWOWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C2CCN(CC2=C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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